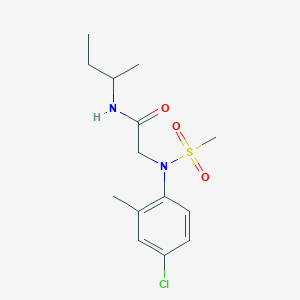
(5-chloro-2-nitrophenyl)(diphenylmethyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-chloro-2-nitrophenyl)(diphenylmethyl)amine, also known as SNAPA, is a chemical compound that has been extensively studied in scientific research. It is a member of the diphenylmethylamine family and has been shown to have potential applications in various fields, including medicinal chemistry and materials science. In
作用機序
The mechanism of action of (5-chloro-2-nitrophenyl)(diphenylmethyl)amine involves the inhibition of enzymes through the formation of a covalent bond between the compound and the enzyme active site. This results in the disruption of the enzyme function, leading to the accumulation of acetylcholine and other neurotransmitters in the synaptic cleft. This can lead to increased neurotransmission and improved cognitive function in the case of acetylcholinesterase inhibition.
Biochemical and Physiological Effects
The biochemical and physiological effects of (5-chloro-2-nitrophenyl)(diphenylmethyl)amine depend on the specific enzyme that is inhibited. In the case of acetylcholinesterase inhibition, (5-chloro-2-nitrophenyl)(diphenylmethyl)amine has been shown to improve cognitive function by increasing neurotransmission. However, prolonged inhibition of acetylcholinesterase can lead to adverse effects such as muscle weakness and respiratory failure.
実験室実験の利点と制限
(5-chloro-2-nitrophenyl)(diphenylmethyl)amine has several advantages for lab experiments, including its ease of synthesis and its potential applications in medicinal chemistry and materials science. However, the compound is highly reactive and can form covalent bonds with other molecules, which can complicate its use in certain experiments. Additionally, the inhibitory effects of (5-chloro-2-nitrophenyl)(diphenylmethyl)amine can be difficult to control, which can lead to unintended consequences.
将来の方向性
There are several future directions for research on (5-chloro-2-nitrophenyl)(diphenylmethyl)amine. In the field of medicinal chemistry, further studies are needed to determine the efficacy and safety of (5-chloro-2-nitrophenyl)(diphenylmethyl)amine as a potential treatment for neurological disorders. Additionally, studies are needed to explore the potential applications of (5-chloro-2-nitrophenyl)(diphenylmethyl)amine in other fields, such as cancer research and drug delivery.
In the field of materials science, future research could focus on the development of novel materials using (5-chloro-2-nitrophenyl)(diphenylmethyl)amine as a building block. Additionally, the fluorescent properties of (5-chloro-2-nitrophenyl)(diphenylmethyl)amine could be further explored for the development of fluorescent probes and sensors.
Overall, (5-chloro-2-nitrophenyl)(diphenylmethyl)amine is a highly versatile compound with potential applications in various fields of scientific research. Further studies are needed to fully explore its potential and to determine its efficacy and safety in different applications.
合成法
The synthesis of (5-chloro-2-nitrophenyl)(diphenylmethyl)amine involves the reaction of 5-chloro-2-nitroaniline with diphenylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide, and the product is isolated through filtration and recrystallization. The yield of (5-chloro-2-nitrophenyl)(diphenylmethyl)amine can be improved by optimizing the reaction conditions, such as the temperature and the amount of reactants used.
科学的研究の応用
(5-chloro-2-nitrophenyl)(diphenylmethyl)amine has been extensively studied for its potential applications in medicinal chemistry. It has been shown to have inhibitory effects on various enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the degradation of the neurotransmitter acetylcholine. This makes (5-chloro-2-nitrophenyl)(diphenylmethyl)amine a potential candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
(5-chloro-2-nitrophenyl)(diphenylmethyl)amine has also been studied for its potential applications in materials science. It has been shown to have fluorescent properties, which makes it a potential candidate for the development of fluorescent probes and sensors. Additionally, (5-chloro-2-nitrophenyl)(diphenylmethyl)amine has been used as a building block for the synthesis of novel materials, such as dendrimers and polymers.
特性
IUPAC Name |
N-benzhydryl-5-chloro-2-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O2/c20-16-11-12-18(22(23)24)17(13-16)21-19(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13,19,21H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJJKGGUECXYSBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC3=C(C=CC(=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(diphenylmethyl)-2-nitroaniline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-fluorobenzyl)methyl({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)amine](/img/structure/B4885408.png)
![(4-{[(4-fluorophenyl)amino]sulfonyl}-2-methylphenoxy)acetic acid](/img/structure/B4885415.png)
![4-{3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxybenzoyl}-1,4-diazepane-1-carbaldehyde](/img/structure/B4885427.png)
![(3aS*,5S*,9aS*)-2-(2-methoxybenzyl)-5-(3-methyl-1-propyl-1H-pyrazol-4-yl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4885429.png)

![5-acetyl-4-(4-ethylphenyl)-6-methyl-2-[(2-oxo-2-phenylethyl)thio]-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4885440.png)
![N-{[(3-nitrophenyl)amino]carbonothioyl}-4-propoxybenzamide](/img/structure/B4885441.png)
![1-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-1,4-diazepan-5-one](/img/structure/B4885449.png)
![5-[(1-adamantylamino)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4885454.png)
![N-[(2-hydroxy-1-naphthyl)(4-methylphenyl)methyl]benzamide](/img/structure/B4885458.png)

![N-isobutyl-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B4885480.png)
![N-[1-(4-methoxyphenyl)-1H-benzimidazol-5-yl]-4-methyl-1-phthalazinamine](/img/structure/B4885488.png)
![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-[(4-pyrimidinylmethyl)amino]nicotinamide](/img/structure/B4885496.png)